1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a decane ring, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spirocyclic structure . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-2-one: This compound shares a similar spirocyclic structure but differs in the functional groups attached to the spiro center.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound includes an additional nitrogen atom in the ring structure, which can alter its chemical properties and reactivity.
Uniqueness
1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one is unique due to its specific spiro linkage and the presence of a hexan-2-one moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
725737-54-2 |
---|---|
Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one |
InChI |
InChI=1S/C14H24O3/c1-2-3-6-13(15)10-12-5-4-7-14(11-12)16-8-9-17-14/h12H,2-11H2,1H3/t12-/m1/s1 |
InChI Key |
CUKFDQCESDZVGY-GFCCVEGCSA-N |
Isomeric SMILES |
CCCCC(=O)C[C@H]1CCCC2(C1)OCCO2 |
Canonical SMILES |
CCCCC(=O)CC1CCCC2(C1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.